ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine
Overview
Description
“Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Analytical Applications in High-Performance Liquid Chromatography
Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine has been utilized in the development of a sensitive method for determining amino compounds. This involves a condensation reaction with specific reagents, enabling effective fluorescence detection in high-performance liquid chromatography (HPLC). The method offers high stability and precision, making it suitable for analyzing amines in wastewater and biological samples (You et al., 2006).
Synthesis of Imidazolecarboxylates
In another application, the compound facilitates the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. The process achieves good yields and is applicable to a wide range of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).
Antibacterial Applications
Recent research has explored the use of derivatives of ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine in antibacterial applications. A series of novel derivatives demonstrated promising antibacterial activity, highlighting the compound's potential in medicinal chemistry (Prasad, 2021).
Synthesis of Diverse Organic Compounds
The compound has also been used in the synthesis of various organic compounds, such as imidazolone derivatives and pyrrole-carboxylates. These syntheses contribute to a broader understanding of organic chemistry and potential applications in pharmaceuticals (Bezenšek et al., 2012); (Idhayadhulla et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-5-13-10(11(2,3)4)8-14-7-6-12-9-14/h6-7,9-10,13H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWERVJCLLPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CN1C=CN=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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